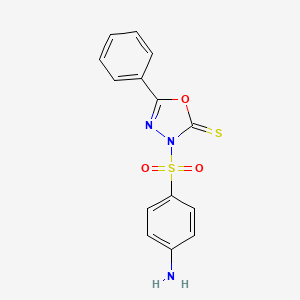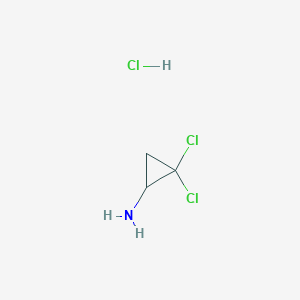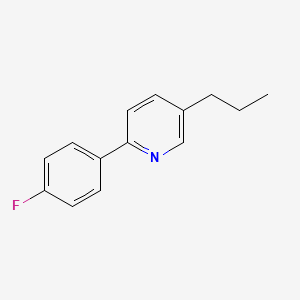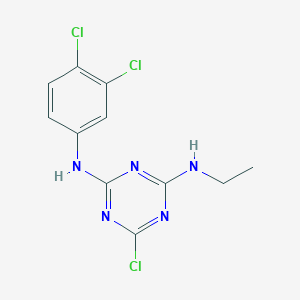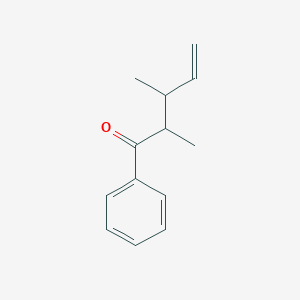
2,3-Dimethyl-1-phenylpent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C₁₃H₁₆O It is characterized by a phenyl group attached to a pentenone structure, with two methyl groups at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-phenylpent-4-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the aldol condensation reaction between acetophenone and isobutyraldehyde, followed by dehydration to form the desired enone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the enone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1-phenylpent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2,3-Dimethyl-1-phenylpent-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-phenylpent-4-en-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
2,3-Dimethyl-1-phenylpent-4-en-1-one can be compared with other similar compounds such as:
1-Phenyl-1-penten-3-one: Similar structure but with different substitution patterns.
2,3-Dimethyl-1-phenylbut-3-en-1-one: A shorter carbon chain but similar functional groups.
4-Phenyl-3-buten-2-one: Different positioning of the phenyl group and double bond.
Uniqueness: The unique combination of the phenyl group and the enone structure, along with the specific positioning of the methyl groups, gives this compound distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis and research.
Properties
CAS No. |
105824-14-4 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,3-dimethyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C13H16O/c1-4-10(2)11(3)13(14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |
InChI Key |
DRIDBBIKGIUOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


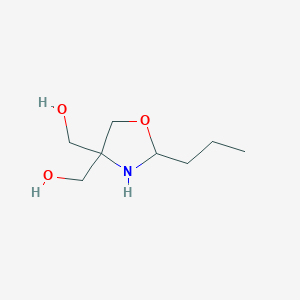
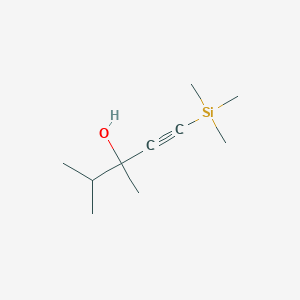
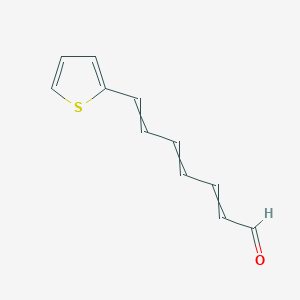
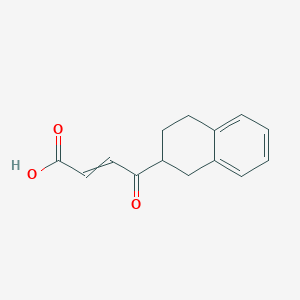

![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
